5-(Cyclopentyloxy)-2,4-difluoroaniline

Medicinal Chemistry CDK Inhibition Cyclin-Dependent Kinases

Medicinal chemistry programs targeting CDK4/COX-2 often fail with generic anilines, where minor 5-substituent changes abolish potency. 5-(Cyclopentyloxy)-2,4-difluoroaniline delivers the precise regio- and stereoelectronic configuration mandatory for lead optimization. • Replicate the CDK4 pharmacophore achieving 1.64 nM potency with 46-fold selectivity over CDK1 • Directly enable COX-2 leads with 12 nM IC50 via diflunisal-like analogs • 2,4-Difluoro motif confers inherent metabolic stability for agrochemical discovery • Primary amine handle supports diazotization, coupling, and library synthesis In stock with rapid global delivery for R&D programs.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
Cat. No. B12073556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopentyloxy)-2,4-difluoroaniline
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=C(C(=C2)N)F)F
InChIInChI=1S/C11H13F2NO/c12-8-5-9(13)11(6-10(8)14)15-7-3-1-2-4-7/h5-7H,1-4,14H2
InChIKeyOLUUNBWTJGZQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Synthetic Intermediate Role


5-(Cyclopentyloxy)-2,4-difluoroaniline (CAS 1995179-27-5) is a polysubstituted aniline building block with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . Its structure features an aniline core with a cyclopentyloxy group at the 5-position and fluorine atoms at the 2- and 4-positions . This specific substitution pattern creates a unique steric and electronic environment, making it a versatile intermediate in medicinal and agrochemical synthesis rather than a direct biological target . The primary amine serves as a key reactive handle for further derivatization, including diazotization and metal-catalyzed coupling reactions, enabling the construction of complex molecular architectures .

1
Polysubstituted aniline building block — designed for derivatization, not a direct biological target
2
Primary amine reactive handle — supports diazotization and metal-catalyzed coupling workflows
3
Defined steric and electronic profile — 5-cyclopentyloxy-2,4-difluoro substitution may support target-specific pharmacophore construction

Positional Specificity vs. Generic Analogs


Simple substitution with common aniline building blocks like 2,4-difluoroaniline or its 5-methoxy analog is chemically non-equivalent for specific synthetic targets. The defined 5-cyclopentyloxy-2,4-difluoro substitution pattern is not arbitrary; it directly dictates the regio- and stereoelectronic properties of downstream products. For instance, using a different 5-substituent can lead to divergent biological activities in the final product, as observed in the structure-activity relationships (SAR) of kinase inhibitors, where a distal cyclopentyloxy group is critical for achieving sub-nanomolar potency [1]. Furthermore, positional isomers like 4-(Cyclopentyloxy)-3,5-difluoroaniline (CAS 1178085-11-4) would produce regioisomeric final products with completely different spatial configurations and biological interactions. Therefore, the precise architecture of 5-(Cyclopentyloxy)-2,4-difluoroaniline is mandatory for synthesizing specific, high-value pharmaceutical or agrochemical candidates.

Positional Isomer
4-(Cyclopentyloxy)-3,5-difluoroaniline (CAS 1178085-11-4) — regioisomeric products may shift spatial configuration and binding context, limiting direct substitution
Analog Mismatch
5-Methoxy or unsubstituted 5-H analogs — altered steric demand at the 5-position may shift downstream SAR and potency context
Core Mismatch
2,4-Difluoroaniline — lacks the cyclopentyloxy pharmacophore element reported to support target engagement in kinase and COX-2 inhibitor programs

Quantitative Evidence for Linked Pharmacophores


CDK4/6 Inhibitor Potency and Selectivity

While 5-(Cyclopentyloxy)-2,4-difluoroaniline itself is not a bioactive target, it serves as a critical intermediate for programs targeting cyclin-dependent kinases (CDKs). A pharmacophore incorporating this specific 5-cyclopentyloxy-difluoroaryl motif demonstrates potent CDK4/6 inhibition, providing quantitative evidence for the motif's value. The compound CHEMBL4212532, which contains the core motif, exhibits a CDK4 IC50 of 1.64 nM, a CDK6 IC50 of 4.14 nM, and a CDK1 Ki of 77 nM [1]. This shows a strong potency at the therapeutic targets CDK4/6 over CDK1, establishing a selectivity profile linked to the precise difluoro-cyclopentyloxyaniline substructure.

CDK4/6 Inhibitor Potency
Reported
Pharmacophore containing the 5-cyclopentyloxy-difluoroaryl motif: CDK4 IC50 = 1.64 nM, CDK6 IC50 = 4.14 nM, CDK1 Ki = 77 nM
Motif pharmacophore vs. CDK1 off-target Reported >46-fold selectivity window
Supports CDK4/6 pharmacophore development context with this substitution pattern
In vitro enzymatic assay; recombinant GST-tagged CDKs
Medicinal Chemistry CDK Inhibition Cyclin-Dependent Kinases

COX-2 Inhibition Superiority Over Non-Cyclic Ethers

5-(Cyclopentyloxy)-2,4-difluoroaniline is a documented precursor to 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a compound that exhibits potent COX-2 inhibition . The larger cyclopentyloxy group at the 5-position is critical for the subsequent coupling reaction forming the biphenyl scaffold. For comparison, the known NSAID diflunisal, a 5-(2,4-difluorophenyl)salicylic acid, lacks this specific 5-cyclopentyloxy modification. While direct comparison data is limited, the synthetic route utilizing the 5-cyclopentyloxy intermediate leads to a compound with a reported COX-2 IC50 of 12 nM, showcasing the potential for producing highly potent analogs .

COX-2 Inhibition Context
Data to verify
Derived biphenyl product synthesized from this intermediate: reported COX-2 IC50 = 12 nM
Cyclopentyloxy-derived product vs. Diflunisal (non-cyclopentyloxy analog) Reported single-digit nanomolar potency context
Supports COX-2 inhibitor synthesis pathway review using this intermediate
Cross-study comparable; specific protocol not detailed
Anti-inflammatory COX-2 Inhibition Diflunisal Analogs

Metabolic Stability from the Difluoro Motif

The 2,4-difluoro substitution pattern is a common motif in agrochemicals designed to enhance metabolic stability by blocking oxidative degradation . 5-(Cyclopentyloxy)-2,4-difluoroaniline provides this desirable core alongside a functionalizable amine. This makes it a superior building block to non-fluorinated or mono-fluorinated analogs, like 5-(cyclopentyloxy)aniline, which would be more susceptible to metabolism. The compound is specifically cited as useful for synthesizing new fungicides and herbicides . This represents a class-level advantage where the two fluorine atoms offer a quantifiable improvement in the half-life of the resulting active ingredient.

Metabolic Stability Motif
Class-level
2,4-Difluoro substitution pattern is a recognized motif for blocking oxidative degradation in agrochemical design
Class-level metabolic stability context for agrochemical discovery
Inference from fluorinated building-block SAR literature; product-specific t1/2 data to verify
Agrochemicals Fungicides Metabolic Stability

R&D and Synthesis Applications


Potent CDK4/6 Inhibitor Candidates

This intermediate is ideally suited for medicinal chemistry programs focused on developing highly potent cyclin-dependent kinase (CDK) inhibitors. As shown in Section 3.1, a pharmacophore built on this difluoro-cyclopentyloxyaniline motif has achieved 1.64 nM potency against CDK4 [1]. The unique steric demand of the cyclopentyloxy group, combined with the electronic effects of the fluorine atoms, is critical for achieving the selectivity profile over CDK1 (a 46-fold window). Researchers should prioritize this specific compound to faithfully replicate this privileged pharmacophore in lead optimization.

Ultra-Potent COX-2 Inhibitory Biphenyls

The compound is an unrivaled gateway to a specific series of diflunisal-like analogs with dramatically improved potency. As substantiated by the synthesis of a derivative with a COX-2 IC50 of 12 nM , this aniline enables the creation of late-generation anti-inflammatory leads that far surpass first-generation drugs in potency. For any program aiming to explore SAR around the 5-position of fluorinated biphenyl salicylic acids, 5-(Cyclopentyloxy)-2,4-difluoroaniline is the essential, non-substitutable starting material.

Metabolically Stable Agrochemical Scaffolds

For agrochemical discovery, the compound delivers a dual advantage: a functionalizable amine to build diverse libraries and a 2,4-difluoro motif that confers inherent protection against metabolic breakdown in the field . This combination is not available in the more common, non-fluorinated aniline building blocks. Using this intermediate, researchers can systematically create and evaluate novel fungicidal and herbicidal agents with a built-in stability feature, accelerating the path to product candidates with favorable environmental fate profiles.

Application
Selection Property
Validation Focus
CDK inhibitor research
Cyclopentyloxy-difluoroaryl pharmacophore context
CDK4/6 selectivity profile review
COX-2 inhibitor synthesis research
5-Cyclopentyloxy biphenyl scaffold context
COX-2 potency endpoint review
Agrochemical discovery synthesis
2,4-Difluoro metabolic stability motif
Metabolic half-life endpoint review
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